N-(2-甲基苄基)吡咯啉-3-胺 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

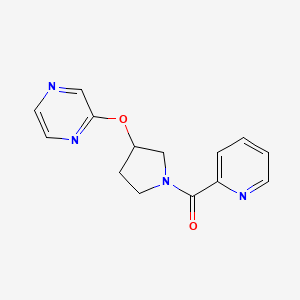

“N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride” is a chemical compound with the linear formula C12H19N2Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals . It is a solid substance .

Molecular Structure Analysis

The molecular formula of “N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride” is C12H19N2Cl1 . The average mass is 226.746 Da and the monoisotopic mass is 226.123672 Da .Physical And Chemical Properties Analysis

“N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride” is a solid substance . The molecular weight is 226.75 .科学研究应用

Drug Discovery and Development

The pyrrolidine ring, a core structure in N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride, is widely used in medicinal chemistry to develop compounds for treating human diseases . The saturated scaffold of pyrrolidine allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage through pseudorotation . This versatility makes it a valuable component in the design of new drugs with diverse biological profiles.

Synthesis of Biologically Active Compounds

The compound’s ability to undergo ring construction from different cyclic or acyclic precursors, as well as functionalization of preformed pyrrolidine rings, such as proline derivatives, is crucial in synthesizing bioactive molecules . These processes are essential in creating compounds with target selectivity, which can lead to the development of new medications for various diseases.

Central Nervous System Diseases

N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride derivatives have been investigated for their potential in treating central nervous system (CNS) diseases . The pyrrolidine derivatives can influence the activity of enzymes and receptors in the brain, offering therapeutic benefits for conditions like Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.

Anticancer and Antibacterial Agents

The structural features of pyrrolidine derivatives, including those of N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride, contribute to their use as anticancer and antibacterial agents . Their ability to interact with various biological targets allows for the development of new treatments that can inhibit the growth of cancer cells or combat bacterial infections.

Anti-inflammatory and Analgesic Agents

Pyrrolidine derivatives are also explored for their anti-inflammatory and analgesic properties . The compound’s framework can be modified to enhance its interaction with inflammatory pathways, potentially leading to new treatments for chronic pain and inflammatory diseases.

Antidiabetic Agents

The pyrrolidine ring is a key feature in the development of antidiabetic agents . By affecting the function of enzymes involved in glucose metabolism, derivatives of N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride could provide new avenues for managing diabetes and its complications.

安全和危害

This compound is classified under GHS07. The hazard statements include H317 - May cause an allergic skin reaction, and H319 - Causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

N-[(2-methylphenyl)methyl]pyrrolidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-10-4-2-3-5-11(10)8-14-12-6-7-13-9-12;/h2-5,12-14H,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKKTYPLOYIOPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC2CCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methylbenzyl)pyrrolidin-3-amine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2779963.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2779967.png)

![2-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2779969.png)

![4-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole](/img/structure/B2779971.png)

![4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2779975.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B2779977.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2779978.png)

![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2779983.png)